L-Arginine malate
Overview
Description
L-Arginine malate is a compound formed by the combination of L-Arginine, an amino acid, and malic acid, an organic compound. L-Arginine is known for its role in the urea cycle and nitric oxide production, while malic acid is a key intermediate in the citric acid cycle. The combination of these two compounds is often used in dietary supplements to enhance athletic performance and recovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Arginine malate can be synthesized through a simple acid-base reaction. L-Arginine, a basic amino acid, reacts with malic acid, a dicarboxylic acid, to form the salt this compound. The reaction typically occurs in an aqueous solution at room temperature, and the product can be isolated by crystallization.
Industrial Production Methods: In industrial settings, this compound is produced by mixing equimolar amounts of L-Arginine and malic acid in water. The solution is then heated to ensure complete dissolution and reaction. After cooling, the product is crystallized out, filtered, and dried to obtain pure this compound.
Types of Reactions:
Oxidation: L-Arginine can undergo oxidation to form nitric oxide and citrulline.
Reduction: this compound itself is not typically involved in reduction reactions.
Substitution: The amino group in L-Arginine can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Nitric oxide synthase enzymes are commonly used to catalyze the oxidation of L-Arginine.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for substitution reactions involving the amino group.
Major Products Formed:
Oxidation: Nitric oxide and citrulline.
Substitution: Various acylated derivatives of L-Arginine.
Scientific Research Applications
L-Arginine malate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nitric oxide.
Biology: Studied for its role in the urea cycle and nitric oxide production.
Medicine: Investigated for its potential benefits in cardiovascular health, wound healing, and immune function.
Industry: Used in dietary supplements to enhance athletic performance and recovery.
Mechanism of Action
L-Arginine malate exerts its effects primarily through the production of nitric oxide. L-Arginine is converted to nitric oxide by nitric oxide synthase enzymes. Nitric oxide is a potent vasodilator, which helps improve blood flow and oxygen delivery to tissues. Malic acid, on the other hand, plays a role in the citric acid cycle, enhancing energy production in cells.
Comparison with Similar Compounds
L-Citrulline malate: Another compound that combines an amino acid (L-Citrulline) with malic acid. It is also used to enhance nitric oxide production and improve athletic performance.
L-Arginine alpha-ketoglutarate: A compound that combines L-Arginine with alpha-ketoglutarate, another intermediate in the citric acid cycle.
Uniqueness of L-Arginine Malate: this compound is unique in its dual role of enhancing nitric oxide production and supporting the citric acid cycle. This combination makes it particularly effective in improving blood flow and energy production, which are crucial for athletic performance and recovery.
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C4H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFJTBOKWJYXPM-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194797 | |
Record name | Arginine malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41989-03-1, 16856-16-9 | |
Record name | Arginine malate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41989-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Arginine, 2-hydroxybutanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16856-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-Malic acid, compound with L-arginine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016856169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginine malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-arginine malate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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